![molecular formula C7H8BrClN2 B1434658 (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine CAS No. 793695-16-6](/img/structure/B1434658.png)
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine
Overview
Description
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine, also known as SBCPE, is an organic compound that has been used in a variety of scientific research applications. It is a widely used compound due to its ability to serve as a substrate for several biochemical reactions, and its ability to interact with other molecules in a variety of ways.
Scientific Research Applications
Comprehensive Analysis of (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine Applications
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine: , also known as (1S)-1-(5-BROMO-3-CHLOROPYRIDIN-2-YL)ETHANAMINE, is a compound that belongs to the class of pyridine derivatives. While specific applications for this compound are not readily available, we can infer potential uses based on the general applications of pyridine derivatives in scientific research. Below are six to eight unique applications, each detailed in its own section.
Pharmaceutical Research
Pyridine derivatives are widely recognized for their significant biological activities, which makes them valuable in pharmaceutical research. They have been studied for their potential as anticonvulsant, antimicrobial, anticancer, and antidiabetic agents . It’s plausible that (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine could be investigated for similar therapeutic properties.
Material Science
In the field of material science, pyridine derivatives have shown promise in the development of new materials with specific properties. They could be used in creating optoelectronic devices or sensors due to their luminescent properties .
Cancer Therapy
Some pyridine derivatives have been identified as potential anti-cancer drugs . Research could explore whether (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine has similar applications, possibly as a chemotherapeutic agent or a molecule for targeted drug delivery .
Diagnostic Imaging
The luminescent properties of certain pyridine derivatives make them suitable for use as emitters in confocal microscopy and imaging . This compound could be part of research into new imaging agents that provide clearer and more detailed pictures of cellular processes .
Electrochemical Applications
Pyridine derivatives are also studied in electrochemistry for their redox reaction mechanisms, which could lead to applications in energy storage or conversion technologies .
Biological Ligands and Chemosensors
Due to their ability to bind selectively to biological targets, pyridine derivatives can serve as effective bioactive ligands . They may also be developed into chemosensors , which are useful in detecting the presence of specific ions or molecules .
Anesthetic and Enzyme Inhibition
Research has indicated that certain pyrrolopyridine derivatives possess local anesthetic activity and can inhibit enzymes like aldose reductase, which is implicated in diabetic complications . Similar studies could be conducted with (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine.
Neurological Research
Some pyrrolopyridine derivatives have been found to exhibit selective antagonist activity at dopamine receptors, which could make them relevant in the study of neurological disorders . This suggests a potential research avenue for (S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine in neuropharmacology.
properties
IUPAC Name |
(1S)-1-(5-bromo-3-chloropyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCFQCAVQSKQC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromo-3-chloro-2-pyridyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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